molecular formula C34H15BrO2 B15132814 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione

10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione

Cat. No.: B15132814
M. Wt: 535.4 g/mol
InChI Key: ULIDAIFZDPOEBM-UHFFFAOYSA-N
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Description

10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its intricate arrangement of carbon rings and the presence of a bromine atom, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione involves multiple steps, typically starting with the formation of the core polycyclic structure. This is followed by the introduction of the bromine atom through bromination reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of multiple double bonds allows for oxidation reactions, often resulting in the formation of epoxides or ketones.

    Reduction: Reduction reactions can be employed to modify the bromine atom or reduce double bonds within the structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione has several applications in scientific research:

    Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: Its interactions with biological molecules are of interest for understanding the effects of polycyclic compounds on living organisms.

    Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory effects, is ongoing.

    Industry: It is explored for use in materials science, particularly in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism by which 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved may include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Compared to other polycyclic aromatic compounds, 10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione is unique due to its specific bromination and the resulting chemical properties. Similar compounds include:

  • Bromobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
  • Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione

These compounds share structural similarities but differ in their halogenation patterns and resulting reactivity.

Properties

Molecular Formula

C34H15BrO2

Molecular Weight

535.4 g/mol

IUPAC Name

10-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione

InChI

InChI=1S/C34H15BrO2/c35-27-7-3-6-17-19-10-11-21-22-12-14-25-30-18(16-4-1-2-5-24(16)33(25)36)8-9-20(28(22)30)23-13-15-26(31(19)29(21)23)34(37)32(17)27/h1-15H

InChI Key

ULIDAIFZDPOEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C(=CC=C9)Br)C2=O

Origin of Product

United States

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